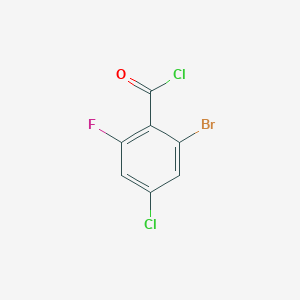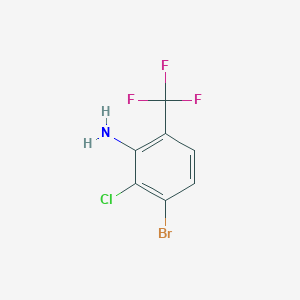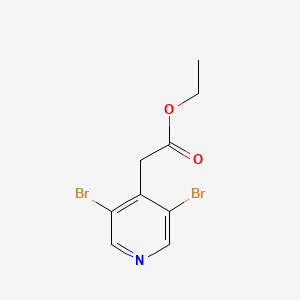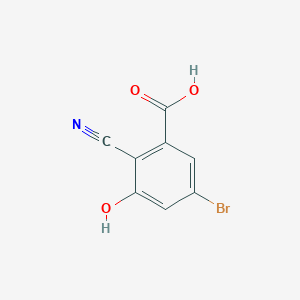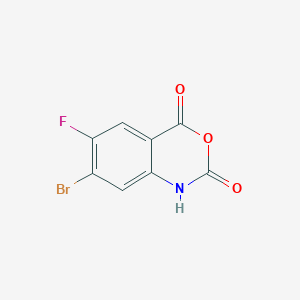
7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is an organic compound that is a derivative of benzoxazine. It is an important organic synthesis reagent and is used in a variety of scientific research applications. It is a versatile reagent and has a wide range of uses in organic synthesis, including in the synthesis of a variety of compounds. 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione has a low toxicity and is relatively easy to handle, making it an ideal choice for laboratory experiments.
Scientific Research Applications
Crystal Structure Analysis
The compound 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, closely related to compounds like flumioxazin, has been analyzed for its crystal structure. This analysis provides insight into its physical and chemical properties which are critical for developing new herbicides. The dihedral angle between specific molecular components and the formation of two-dimensional networks through hydrogen bonds and weak interactions highlight its potential in designing compounds with desired biological activities (Park et al., 2015).
Synthesis and Herbicidal Activity
Research on the synthesis and herbicidal activity of benzoxazine derivatives, including those similar to 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, has shown these compounds to inhibit protoporphyrinogen oxidase, an enzyme crucial for plant chlorophyll synthesis. This inhibition results in herbicidal activity, suggesting the compound's utility in agricultural applications. Novel synthesis methods have been developed to enhance these compounds' efficacy and selectivity, demonstrating their potential in creating safer, more effective herbicides (Huang et al., 2005).
Antimicrobial and Antioxidant Properties
Benzoxazine derivatives have been explored for their antimicrobial and antioxidant activities. Studies reveal that certain configurations of these compounds exhibit significant inhibitory effects against various bacterial pathogens and possess antioxidant capacities. This research opens avenues for the development of new pharmaceuticals and preservatives based on the chemical framework of 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione and its derivatives (Sarmiento-Sánchez et al., 2014).
Antitubercular Activity
Continuing research into benzoxazine derivatives has also identified compounds with potential antitubercular activity. By modifying the benzoxazine core structure, researchers have synthesized new molecules that exhibit promising in vitro activity against various strains of mycobacterium. This work suggests a pathway for developing new treatments for tuberculosis, leveraging the structural attributes of benzoxazine compounds like 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (Waisser et al., 2007).
properties
IUPAC Name |
7-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-4-2-6-3(1-5(4)10)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANVIFKNFPTSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



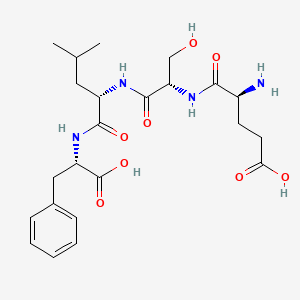
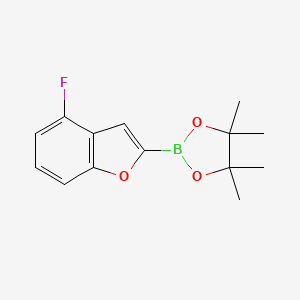
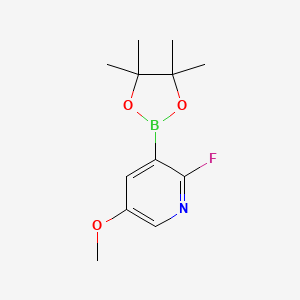
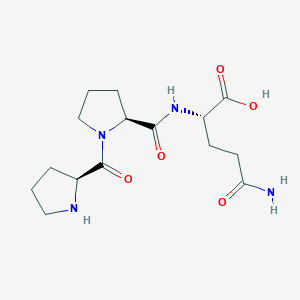
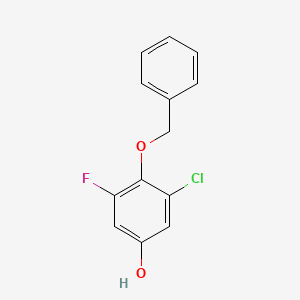
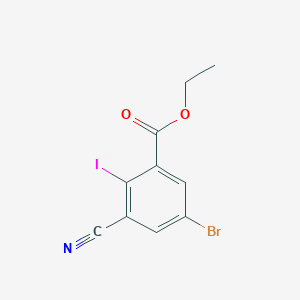
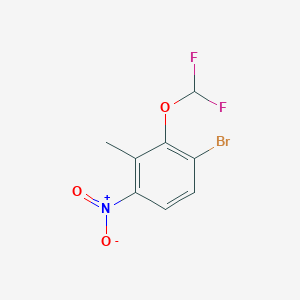

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)
![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
